molecular formula C11H10N4O2S B14985113 N-[4-(acetylamino)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[4-(acetylamino)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14985113
M. Wt: 262.29 g/mol
InChI Key: LOBXYAQLNCFJME-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves the cyclization of N-(4-acetamidophenyl)-N’-phenylthiourea with appropriate reagents. One common method involves the reaction of N-(4-acetamidophenyl)-N’-phenylthiourea with hydrazonoyl halides in the presence of ethanol and triethylamine . The reaction conditions usually require moderate temperatures and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted aromatic and thiadiazole derivatives.

Scientific Research Applications

Chemistry: N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is used as an intermediate in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .

Biology and Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and anti-inflammatory properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key biological pathways, leading to therapeutic effects in conditions like cancer and infections.

Comparison with Similar Compounds

  • N-(4-ACETAMIDOPHENYL)-N’-PHENYLTHIOUREA
  • 2-(4-ACETAMIDOPHENYLIMINO)-3-PHENYLTHIAZOLIDIN-4-ONE
  • 3-(4-ACETAMIDOPHENYL)-2-PHENYLIMINOTHIAZOLIDIN-4-ONE

Comparison: N-(4-ACETAMIDOPHENYL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(4-acetamidophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H10N4O2S/c1-7(16)12-8-2-4-9(5-3-8)13-11(17)10-6-18-15-14-10/h2-6H,1H3,(H,12,16)(H,13,17)

InChI Key

LOBXYAQLNCFJME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

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